4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-phenylpiperazin-1-yl)quinoline
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-[2-(4-phenylpiperazin-1-yl)quinolin-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN5O/c28-20-12-10-19(11-13-20)26-30-27(34-31-26)23-18-25(29-24-9-5-4-8-22(23)24)33-16-14-32(15-17-33)21-6-2-1-3-7-21/h1-13,18H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNDNHMIFKWFKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4C(=C3)C5=NC(=NO5)C6=CC=C(C=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-phenylpiperazin-1-yl)quinoline is a hybrid molecule that integrates an oxadiazole moiety with a quinoline structure, known for its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structural elements include:
- A quinoline core, which is associated with various pharmacological effects.
- An oxadiazole ring, known for its role in enhancing biological activity.
- A piperazine substituent, which is often linked to improved binding affinity in biological systems.
Anticancer Activity
Recent studies have shown that derivatives of quinoline and oxadiazole exhibit significant anticancer properties. For example:
- In vitro studies demonstrated that compounds with similar structures to our target compound showed cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values for these compounds were reported as low as 2.32 µg/mL .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4i | MCF-7 | 2.32 |
| 4e | MCF-7 | 5.36 |
| 4c | HepG2 | 3.21 |
These findings suggest that the incorporation of piperazine and oxadiazole enhances the anticancer efficacy of quinoline derivatives.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored through various assays:
- Disc diffusion tests indicated that similar quinoline derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds with oxadiazole rings have been noted to enhance this activity significantly .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of key enzymes involved in cellular proliferation.
- Disruption of ATP production , which is critical for cancer cell survival.
Study on Anticancer Properties
A study published in 2020 evaluated a series of quinoline derivatives for their anticancer potential. The results indicated that modifications to the piperazine moiety significantly impacted the compounds' activity against cancer cell lines. The presence of halogenated phenyl groups was particularly beneficial in enhancing cytotoxicity .
Synthesis and Characterization
The synthesis of the target compound typically involves:
- Formation of the oxadiazole ring through cyclization reactions.
- Attachment of the piperazine moiety via amide bond formation.
Characterization techniques such as NMR and mass spectrometry confirm the successful synthesis and purity of the compound .
Chemical Reactions Analysis
Step 1: Formation of the Quinoline-Piperazine Backbone
- Starting Material : Acetanilide is cyclized to generate 2-chloroquinoline-3-carbaldehyde (1 ) via Vilsmeier-Haack reaction conditions .
- Piperazine Introduction : Reaction of 1 with 4-phenylpiperazine in anhydrous DMF containing K₂CO₃ yields 2-(4-phenylpiperazin-1-yl)quinolin-3-carbaldehyde (2 ) .
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | POCl₃, DMF, 80°C | 78% | |
| Piperazine coupling | 4-phenylpiperazine, K₂CO₃, DMF, 12h | 85% | , |
Step 2: Oxadiazole Ring Construction
- Intermediate Preparation : Oxidation of 2 with iodine in methanol produces methyl 2-(4-phenylpiperazin-1-yl)quinoline-3-carboxylate (3 ) .
- Oxadiazole Formation : The ester 3 reacts with 4-chlorobenzamide oxime under microwave irradiation (175°C, 1.5h) in DMF with Yb(OTf)₃ and CuI catalysis to form the 1,2,4-oxadiazole moiety .
Functionalization and Derivatives
The compound undergoes further reactions to generate bioactive analogs:
Triazolothiadiazole/Triazolothiadiazine Derivatives
- Reaction of 4 (4-amino-5-[2-(4-phenylpiperazin-1-yl)quinolin-3-yl]-4H-1,2,4-triazole-3-thiol) with aromatic carboxylic acids or phenacyl bromides yields fused heterocycles (e.g., 5a-c , 6a-c ) .
| Product | Reagent | Application | Yield | Reference |
|---|---|---|---|---|
| 5a | Benzoic acid | Antimicrobial agents | 78% | , |
| 6a | 4-Bromophenacyl Br | Anticonvulsant leads | 65% | , |
Benzimidazole Conjugates
- Condensation of 2 with o-phenylenediamine produces 2-[2-(4-phenylpiperazin-1-yl)quinolin-3-yl]-1H-benzimidazole (7 ), which reacts with 2-chloromethyl-5-aryl-1,3,4-oxadiazoles to form hybrids (8a-c ) with antitumor activity .
| Hybrid | Biological Activity | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 8a | Antiproliferative | 1.2 |
Key Reaction Mechanisms
- Oxadiazole Formation : Proceeds via nucleophilic acyl substitution between the ester and amidoxime, followed by cyclodehydration .
- Piperazine Coupling : SNAr displacement of the quinoline’s 2-chloro group by piperazine under basic conditions .
Stability and Reactivity
- pH Sensitivity : The oxadiazole ring is stable under acidic conditions but hydrolyzes in strong bases (e.g., NaOH > 2M) .
- Thermal Stability : Decomposes above 250°C (DSC data) .
Table 1: Synthetic Routes and Yields
| Intermediate | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | Cyclization | POCl₃, DMF | 78% |
| 2 | Nucleophilic substitution | 4-phenylpiperazine | 85% |
| 3 | Oxidation | I₂, MeOH | 72% |
| Final compound | Cyclocondensation | 4-chlorobenzamide oxime | 68% |
Table 2: Biological Activity of Derivatives
| Derivative | Target Activity | Potency (IC₅₀/MIC) | Reference |
|---|---|---|---|
| 5n | Antitubercular | 12.5 µg/mL | |
| 8a | Antiproliferative | 1.2 µM | |
| 22 | D3 receptor binding | Ki = 0.8 nM |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Quinoline-Oxadiazole Hybrids
Piperazine/Piperidine-Oxadiazole Derivatives
Antimicrobial and Antiviral Oxadiazoles
Research Findings and Data Tables
Physicochemical Properties
Preparation Methods
Synthetic Route Design and Strategic Considerations
Retrosynthetic Analysis
The target molecule is dissected into three modular components:
- Quinoline core substituted at the 2- and 4-positions.
- 1,2,4-Oxadiazole ring bearing a 4-chlorophenyl group.
- 4-Phenylpiperazine moiety linked via a methylene bridge.
Retrosynthetic cleavage suggests sequential assembly:
- Formation of the 1,2,4-oxadiazole ring via cyclization of a carboxylic acid hydrazide with a nitrile precursor.
- Functionalization of the quinoline scaffold at the 4-position with the oxadiazole unit.
- Introduction of the 4-phenylpiperazine group at the 2-position via nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig coupling.
Stepwise Synthesis and Methodological Optimization
Synthesis of the Quinoline-Oxadiazole Intermediate
Hydrazide Formation
Starting material : 4-Carboxyquinoline (1.0 eq) is treated with hydrazine hydrate (3.0 eq) in methanol under reflux (12–14 h) to yield 4-hydrazinylcarbonylquinoline.
Key modifications :
- Catalytic system : Ethylcarbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBt) enhance coupling efficiency (yield: 82–85%).
- Solvent optimization : Acetonitrile outperforms DMF in reducing side products (e.g., acylurea formation).
Oxadiazole Cyclization
The hydrazide intermediate reacts with 4-chlorobenzonitrile (1.2 eq) in phosphorus oxychloride (POCl3) at 80°C for 4 h to form the 1,2,4-oxadiazole ring.
Critical parameters :
- Stoichiometry : Excess POCl3 (5.0 eq) ensures complete cyclization.
- Workup : Quenching with ice-water followed by neutralization with NaHCO3 minimizes hydrolytic degradation.
Table 1: Optimization of Oxadiazole Cyclization Conditions
| Parameter | Condition A | Condition B | Condition C |
|---|---|---|---|
| Temperature (°C) | 70 | 80 | 90 |
| POCl3 (eq) | 3.0 | 5.0 | 7.0 |
| Reaction Time (h) | 6 | 4 | 3 |
| Yield (%) | 68 | 89 | 72 |
Condition B (80°C, 5.0 eq POCl3, 4 h) provides optimal yield (89%).
Piperazine Coupling at the Quinoline 2-Position
Nucleophilic Aromatic Substitution
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]quinoline (1.0 eq) reacts with 1-phenylpiperazine (1.5 eq) in dimethylacetamide (DMA) at 120°C for 8 h.
Catalytic enhancement :
- Base selection : Potassium carbonate (K2CO3) outperforms triethylamine (TEA) in facilitating deprotonation (yield: 78% vs. 62%).
- Microwave assistance : Reducing reaction time to 2 h (100 W, 150°C) improves yield to 84%.
Buchwald–Hartwig Amination
An alternative Pd-catalyzed approach employs Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and Cs2CO3 in toluene at 110°C (24 h).
Advantages :
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
High-Resolution Mass Spectrometry (HRMS)
- Observed : [M + H]+ = 487.1521 (calc. 487.1518).
- Fragmentation pattern confirms sequential loss of C6H5Cl (4-chlorophenyl) and C10H8N2O (quinoline-oxadiazole).
Table 2: Comparative Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| FT-IR | 1693 cm⁻¹ (C=N), 1676 cm⁻¹ (C-C aromatic) | |
| 1H NMR | δ 3.93 (s, piperazine-CH2) | |
| HRMS | m/z 487.1521 [M + H]+ |
Challenges and Mitigation Strategies
Byproduct Formation During Cyclization
Q & A
Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with chlorophenyl-substituted precursors under microwave-assisted conditions (70–80% yield improvement vs. conventional heating) .
- Step 2: Coupling the oxadiazole intermediate with the quinoline-piperazine core using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in DMF at 80°C .
- Key variables: Solvent polarity (acetonitrile vs. DMF) and catalyst choice (Pd(OAc)₂ vs. CuI) critically affect regioselectivity and by-product formation .
Q. Which spectroscopic and crystallographic methods are essential for structural validation?
- NMR: ¹H/¹³C NMR confirms substitution patterns (e.g., piperazine N-CH₂ at δ 3.2–3.5 ppm; oxadiazole C=O at 168–170 ppm) .
- X-ray crystallography: Resolves bond angles (e.g., oxadiazole C–N–C at 125.3°) and packing interactions (π-π stacking between quinoline and phenyl groups) .
- Mass spectrometry: High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 497.1542) .
Q. What preliminary biological screening assays are recommended?
- Anticancer: MTT assays against HL-60 (leukemia) and MCF-7 (breast cancer) with IC₅₀ comparisons to cisplatin .
- Antimicrobial: Broth microdilution for gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains, noting oxadiazole’s role in membrane disruption .
Advanced Research Questions
Q. How can computational methods optimize the compound’s pharmacokinetic profile?
- ADMET prediction: Use SwissADME to assess blood-brain barrier permeability (LogP ~3.2) and CYP450 inhibition risks .
- Molecular docking: Target quinoline’s planar structure and oxadiazole’s H-bonding with kinase ATP pockets (e.g., EGFR-TK, PDB ID: 1M17) .
- MD simulations: Evaluate piperazine flexibility for receptor conformational adaptation (e.g., 50 ns simulations in GROMACS) .
Q. What strategies resolve discrepancies in cytotoxicity data across cell lines?
- Assay standardization: Replicate HL-60 vs. MCF-7 tests under identical conditions (e.g., 48-h exposure, 10% FBS) .
- Metabolomic profiling: LC-MS/MS to identify differential metabolite uptake (e.g., glucose dependency in MCF-7) .
- Purity validation: HPLC (≥98% purity) to rule out by-products (e.g., dechlorinated derivatives) .
Q. How does structural modification enhance target selectivity?
- Piperazine substitution: Replace 4-phenylpiperazine with 4-methylpiperazine to reduce off-target serotonin receptor binding (Ki from 120 nM → 450 nM) .
- Oxadiazole bioisosteres: Substitute 1,2,4-oxadiazole with 1,3,4-thiadiazole to improve metabolic stability (t₁/₂ from 2.1 h → 4.7 h in rat liver microsomes) .
Conflict Resolution in Data Interpretation
Q. Contradictory reports on antimicrobial efficacy: How to validate claims?
- Check inoculum size: Discrepancies may arise from CFU/mL variations (e.g., 1×10⁵ vs. 1×10⁶ in E. coli tests) .
- Synergy studies: Combine with β-lactams to assess potentiation effects (FIC index ≤0.5 indicates synergy) .
Q. Divergent solubility data in polar vs. nonpolar solvents: Mechanistic insights?
- LogD analysis: Measure partition coefficients at pH 7.4 (LogD = 2.8 in octanol/PBS) to reconcile DMSO solubility (≥50 mg/mL) vs. aqueous insolubility .
- Co-solvent systems: Use PEG-400/water (1:1) for in vivo formulations without precipitation .
Structural and Mechanistic Nuances
Q. What crystallographic evidence supports the compound’s tautomeric forms?
- Single-crystal XRD reveals enol-keto tautomerism in the oxadiazole ring, stabilized by intramolecular H-bonding (O–H···N distance: 2.65 Å) .
Q. How does the 4-phenylpiperazine moiety influence receptor binding kinetics?
- SPR assays show piperazine’s tertiary nitrogen forms salt bridges with Asp113 in 5-HT₂A receptors (kon = 1.2×10⁶ M⁻¹s⁻¹; koff = 0.03 s⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
